5-Chloro-4-iodo-2,3-dimethoxypyridine
Overview
Description
5-Chloro-4-iodo-2,3-dimethoxypyridine is a halogenated heterocyclic aromatic organic compound with the molecular formula C7H7ClINO2. This compound is characterized by the presence of chlorine, iodine, and methoxy groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-iodo-2,3-dimethoxypyridine typically involves halogenation reactions starting from pyridine derivatives. One common method is the iodination of 5-chloro-2,3-dimethoxypyridine using iodine in the presence of a suitable catalyst, such as copper(I) iodide (CuI). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-iodo-2,3-dimethoxypyridine can undergo various types of chemical reactions, including:
Oxidation: The iodine atom can be oxidized to iodate or iodide under specific conditions.
Reduction: The chlorine atom can be reduced to form chloroalkanes or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or hydroxylamine (NH2OH) can be used for substitution reactions.
Major Products Formed:
Oxidation: Iodates, iodides, and other oxidized derivatives.
Reduction: Chloroalkanes and other reduced derivatives.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
5-Chloro-4-iodo-2,3-dimethoxypyridine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, such as pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the behavior of halogenated compounds in biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Chloro-4-iodo-2,3-dimethoxypyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine
4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine
2-Iodo-3,5-dimethoxypyridine
5-Iodo-2,3-dimethoxypyridine
Uniqueness: 5-Chloro-4-iodo-2,3-dimethoxypyridine is unique due to its specific combination of halogen atoms and methoxy groups on the pyridine ring. This combination provides it with distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-4-iodo-2,3-dimethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClINO2/c1-11-6-5(9)4(8)3-10-7(6)12-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMCZYDZUSTGCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1OC)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276831 | |
Record name | Pyridine, 5-chloro-4-iodo-2,3-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-43-4 | |
Record name | Pyridine, 5-chloro-4-iodo-2,3-dimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 5-chloro-4-iodo-2,3-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.